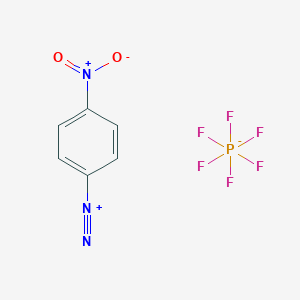

4-Nitrobenzenediazonium hexafluorophosphate

Descripción general

Descripción

4-Nitrobenzenediazonium hexafluorophosphate is an organic compound with the chemical formula C6H4F6N3O2P. It is a diazonium salt that is commonly used in organic synthesis, particularly in the preparation of azo compounds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Nitrobenzenediazonium hexafluorophosphate is typically synthesized through the diazotization of 4-nitroaniline. The process involves the reaction of 4-nitroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then treated with hexafluorophosphoric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrobenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.

Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds, which are important in dye and pigment industries.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as copper(I) chloride, copper(I) bromide, or potassium iodide are used under mild conditions.

Coupling Reactions: Phenols, amines, and other aromatic compounds are used as coupling partners in the presence of a base.

Reduction Reactions: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include halogenated benzenes, phenols, and alkylbenzenes.

Coupling Reactions: Azo compounds, which are characterized by the presence of the -N=N- linkage.

Reduction Reactions: 4-Aminobenzenediazonium hexafluorophosphate.

Aplicaciones Científicas De Investigación

4-Nitrobenzenediazonium hexafluorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of azo compounds, which are important intermediates in the production of dyes, pigments, and pharmaceuticals.

Biology: It is employed in the labeling of biomolecules and the study of enzyme mechanisms.

Medicine: It is used in the synthesis of pharmaceutical compounds and as a precursor for the development of diagnostic agents.

Industry: It is utilized in the manufacture of high-performance materials, including polymers and advanced composites.

Mecanismo De Acción

The mechanism of action of 4-nitrobenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. The nitro group can also undergo reduction to form an amino group, which can further react with other compounds.

Comparación Con Compuestos Similares

4-Nitrobenzenediazonium hexafluorophosphate can be compared with other diazonium salts such as:

- 4-Nitrobenzenediazonium tetrafluoroborate

- 4-Nitrobenzenediazonium chloride

- 4-Nitrobenzenediazonium sulfate

Uniqueness

The hexafluorophosphate anion in this compound provides greater stability compared to other diazonium salts. This stability makes it a preferred reagent in various chemical reactions, particularly in the synthesis of azo compounds.

Actividad Biológica

4-Nitrobenzenediazonium hexafluorophosphate (4-NBD) is an organic compound with significant applications in organic synthesis, particularly in the preparation of azo compounds. This compound is recognized for its stability and reactivity, which makes it a valuable reagent in various chemical reactions. This article provides a detailed overview of the biological activity of 4-NBD, including its mechanisms of action, applications in biological systems, and relevant research findings.

This compound has the chemical formula CHFNOP. It is synthesized through the diazotization of 4-nitroaniline, involving the reaction of 4-nitroaniline with nitrous acid generated from sodium nitrite and hydrochloric acid. The resulting diazonium salt is treated with hexafluorophosphoric acid to produce 4-NBD.

The biological activity of 4-NBD is primarily attributed to its ability to form reactive intermediates that can undergo various transformations:

- Electrophilic Substitution Reactions : The diazonium group in 4-NBD can participate in electrophilic aromatic substitution, allowing it to modify biomolecules such as proteins and nucleic acids.

- Azo Coupling Reactions : It is commonly used in azo coupling reactions, which are critical for the synthesis of dyes and pigments. These reactions can also be leveraged for labeling biomolecules in biological research.

- Reduction Reactions : The nitro group can be reduced to form amino groups, which can further react with other compounds, enhancing its utility in bioconjugation strategies .

1. Bioconjugation and Labeling

4-NBD is utilized in bioconjugation techniques to label proteins and nucleic acids. This labeling facilitates the study of biomolecular interactions and dynamics within cells. For instance, diazonium salts have been employed to functionalize surfaces for enhanced biocompatibility and reactivity .

2. Surface Functionalization

Research has demonstrated that 4-NBD can be used for surface functionalization of materials, such as the enhancement of properties in two-dimensional (2D) materials like tellurium-based crystals. The optimization of conditions for effective surface coverage has been explored, revealing that concentrations between 20 mM and 100 mM yield successful functionalization .

3. Catalytic Applications

In catalysis, diazonium salts like 4-NBD have been incorporated into catalyst designs. Studies have shown that catalysts derived from diazonium layers exhibit oxidative properties and can be used effectively in various chemical reactions . The stability of these catalysts is crucial for their performance over time.

Case Study 1: Surface Functionalization

A study investigated the use of 4-NBD for functionalizing exfoliated tellurium-based materials. The researchers found that immersion in a 20 mM solution for 15 minutes led to significant improvements in surface characteristics without degrading material properties .

Case Study 2: Electrografting

Electrografting studies have shown that grafting of 4-NBD onto electrodes can modify their electrical properties. This process involves applying a potential that facilitates the attachment of diazonium groups to the electrode surface, enhancing its functionality for sensing applications .

Comparative Analysis

| Compound | Stability | Reactivity | Application Areas |

|---|---|---|---|

| This compound | High | Moderate | Organic synthesis, bioconjugation |

| 4-Nitrobenzenediazonium Tetrafluoroborate | Moderate | High | Dye synthesis, tissue staining |

| 4-Nitrobenzenediazonium Chloride | Low | High | Azo coupling reactions |

Propiedades

IUPAC Name |

4-nitrobenzenediazonium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3O2.F6P/c7-8-5-1-3-6(4-2-5)9(10)11;1-7(2,3,4,5)6/h1-4H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRFUEAIZAOVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061741 | |

| Record name | Benzenediazonium, 4-nitro-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-52-9 | |

| Record name | Benzenediazonium, 4-nitro-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyldiazonium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-nitro-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-nitro-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzenediazonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.